molecular formula C16H18O4 B1594384 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- CAS No. 72916-61-1

2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-

Cat. No. B1594384
CAS RN: 72916-61-1
M. Wt: 274.31 g/mol
InChI Key: NNBURDJZOIAAHY-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-” is a chemical compound. Unfortunately, I couldn’t find a specific description for this compound. However, it seems to be a derivative of 2H-1-Benzopyran-2-one, which is a type of coumarin12.



Synthesis Analysis

The synthesis of similar compounds involves condensation reactions2. However, the specific synthesis process for “2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, similar compounds like “2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-” have a molecular weight of 220.26433.



Chemical Reactions Analysis

The specific chemical reactions involving “2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, similar compounds like “2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-” have a molecular weight of 220.26433.


Scientific Research Applications

Cytotoxicity and Cancer Research

  • The compound has shown significant cytotoxicity against human lung carcinoma cells, indicating potential for cancer research and treatment. This was evidenced in a study where a Z-photoisomer of a benzopyran derivative displayed approximately 7-fold stronger cytotoxicity against these cells compared to its counterpart (Hirota et al., 2000).

Estrogen Receptor Affinity

  • Certain benzopyran derivatives, including those related to 2H-1-Benzopyran-2-one, have been found to have significant affinity for estrogen receptors, implying relevance in the study of estrogen-related biological processes and conditions (Sharma et al., 1990).

Immunological Effects

  • Some derivatives have shown substantial activity in affecting immune cells, highlighting their potential in immunological research and therapies (Atta-ur-rahman et al., 2012).

Antimicrobial Properties

  • Benzopyran compounds, closely related to 2H-1-Benzopyran-2-one, have demonstrated significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Drewes et al., 2005).

Synthesis and Chemical Studies

  • Research into the synthesis and properties of benzopyrans, including 2H-1-Benzopyran-2-one variants, has led to a better understanding of their chemical behaviors and potential applications in various fields of chemistry (Zonouzi et al., 2008).

Antitubercular Agents

  • Some benzopyran derivatives have been identified as potent antitubercular agents, indicating their potential in the treatment of tuberculosis and related infections (Prado et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound are not available in the retrieved data.


Future Directions

The future directions for the research and application of this compound are not available in the retrieved data.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-10(2)5-7-12-15-11(6-8-14(17)20-15)9-13(18-3)16(12)19-4/h5-6,8-9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBURDJZOIAAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223217
Record name 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-

CAS RN

72916-61-1
Record name 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072916611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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